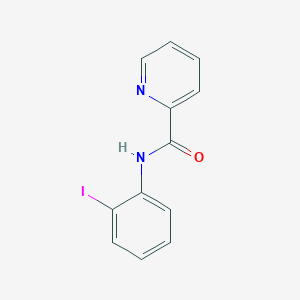

N-(2-iodophenyl)pyridine-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9IN2O |

|---|---|

Molecular Weight |

324.12 g/mol |

IUPAC Name |

N-(2-iodophenyl)pyridine-2-carboxamide |

InChI |

InChI=1S/C12H9IN2O/c13-9-5-1-2-6-10(9)15-12(16)11-7-3-4-8-14-11/h1-8H,(H,15,16) |

InChI Key |

XEQQIWIXIHWXLH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)I |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations

Intramolecular Cyclization and Ring-Forming Reactions

The proximity of the amide linkage and the carbon-iodine bond on the aromatic ring allows for the exploration of various intramolecular ring-forming reactions.

Photoreactions Leading to Heterocyclic Systems (e.g., Benzoxazole)

Photochemical reactions represent a powerful tool for the synthesis of heterocyclic compounds. In the context of N-aryl amides, photocyclization is a known strategy for forming new ring systems. For instance, the photocyclization of benzanilides is a documented method for producing phenanthridinones. nih.gov However, specific studies detailing the photoreactions of N-(2-iodophenyl)pyridine-2-carboxamide, particularly those leading to the formation of benzoxazole (B165842) systems, are not extensively documented in the current body of scientific literature.

Mechanistic Probes into Carbonyl Oxygen Participation in Cyclization

While photochemical C-O cyclization is not explicitly detailed for this compound, evidence of the carbonyl oxygen's participation in ring formation has been observed under different conditions. In a study focused on the palladium-catalyzed intramolecular C-H functionalization of the closely related substrate, N-(2-iodophenyl)-benzamide, a small amount of 2-phenylbenzo[d]oxazole was identified as a byproduct. nih.gov The formation of this benzoxazole necessitates a cyclization pathway involving the amide oxygen atom and the ortho-iodine-bearing carbon of the phenyl ring. This observation confirms that the carbonyl oxygen is mechanistically competent to act as a nucleophile in cyclization reactions for this class of compounds, suggesting a potential pathway for forming five-membered heterocyclic rings. nih.gov

Elucidation of Excited State Involvement and Imidol Forms in Photochemical Pathways

The structure of this compound features an intramolecular hydrogen bond between the amide proton (N-H) and the pyridine (B92270) nitrogen atom. Molecules with such features are known to be potential candidates for Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.netnih.govmdpi.com Upon photoexcitation, the acidity of the proton donor (amide N-H) and the basicity of the proton acceptor (pyridine N) can increase significantly, facilitating the transfer of the proton. mdpi.com

This process would lead to the formation of a transient excited-state tautomer, specifically an imidol form (also known as a keto form in related systems). nih.gov This imidol tautomer, with its altered electronic and geometric structure, could be a key reactive intermediate in potential photochemical pathways. Theoretical studies on similar molecules possessing intramolecular N-H···N hydrogen bonds support the feasibility of such ESIPT processes, which are often barrierless and occur on an ultrafast timescale. nih.gov Although direct experimental evidence for the imidol form of this compound is not available, the general principles of ESIPT provide a strong theoretical framework for its potential involvement in any observed photochemistry. researchgate.net

Transition Metal-Catalyzed Transformations

The carbon-iodine bond in this compound is a prime site for oxidative addition to transition metal centers, making it an excellent substrate for a variety of cross-coupling reactions.

Copper-Mediated Carbon-Oxygen (C-O) Coupling Reactions

Copper-catalyzed reactions, particularly Ullmann-type couplings, are well-established for the formation of carbon-heteroatom bonds. These methods are frequently used for C-N bond formation by coupling aryl iodides with various amines and amides. organic-chemistry.orgresearchgate.netrsc.orgnih.govnih.gov The general utility of copper catalysts in activating aryl iodides suggests that an intramolecular copper-mediated C-O coupling could be a plausible route for the synthesis of oxygen-containing heterocycles from this compound. However, specific literature detailing the successful application of copper catalysts for the intramolecular C-O coupling of this particular substrate to form products like dibenzo[b,d]pyran-6-ones is limited.

Palladium-Catalyzed Processes Involving 2-Iodophenyl Substrates

Palladium catalysis is a cornerstone of modern organic synthesis, with numerous applications in C-C, C-N, and C-O bond formation. acs.org The reactivity of 2-iodophenyl amide substrates has been investigated in the context of palladium-catalyzed intramolecular C-H activation/arylation reactions, which aim to produce phenanthridinone skeletons. nih.gov

In a study utilizing N-phenyl-2-iodobenzamide and the related N-(2-iodophenyl)-benzamide, the goal was an intramolecular C-H arylation. The results showed that the nature of the amide is critical. For N-(2-iodophenyl)-benzamide, the reaction under optimized palladium-catalyzed conditions was largely unsuccessful. The presence of the unprotected N-H bond is thought to inhibit the C-H activation step, possibly through unfavorable coordination to the palladium center. The starting material was mostly recovered, with only trace amounts of byproducts observed. nih.gov

| Substrate | Catalyst | Base | Solvent | Temperature (°C) | Primary Product | Yield (%) | Observed Byproducts |

|---|---|---|---|---|---|---|---|

| N-(2-iodophenyl)-benzamide | Pd-PVP NPs (Palladium Nanoparticles) | K₂CO₃ | H₂O : DMA | 100 | Starting Material Recovered | 87 | N-phenylbenzamide, 2-phenylbenzo[d]oxazole (trace) |

Role of Intramolecular Directing Groups in Catalytic Reactivity

The pyridine-2-carboxamide unit within this compound serves as a potent bidentate directing group in transition metal catalysis. The nitrogen atom of the pyridine ring and the amide nitrogen can coordinate to a metal center, forming a stable five-membered chelating ring. This chelation brings the metal catalyst in close proximity to the C-H bonds of the phenyl ring, facilitating regioselective C-H activation and subsequent functionalization. This directed approach is instrumental in overcoming the inherent challenge of selectively activating specific C-H bonds in a molecule.

Reaction Intermediates and Detailed Reaction Mechanisms

A thorough understanding of the reaction intermediates and the step-by-step mechanistic pathways is essential for optimizing existing catalytic methods and developing novel synthetic strategies. For this compound, several key mechanistic aspects have been the subject of investigation.

Investigation of Aryl Radical Generation from Iodoarene Activation

The carbon-iodine bond in this compound is susceptible to activation under various conditions, including photoredox catalysis or with certain transition metal complexes, leading to the generation of an aryl radical. This highly reactive intermediate can then participate in a range of bond-forming reactions. For example, in the synthesis of carbazoles, the intramolecular cyclization of the generated aryl radical onto the adjacent phenyl ring is a key step. nih.govchim.itrsc.orgresearchgate.netbeilstein-journals.org

The generation of the aryl radical can be initiated by a single-electron transfer (SET) process. In photocatalysis, a photosensitizer absorbs light and transfers an electron to the iodoarene, causing the C-I bond to cleave homolytically. Alternatively, a low-valent transition metal can reductively cleave the C-I bond to generate the aryl radical and a metal-iodide species. The efficiency of this radical generation is influenced by factors such as the nature of the catalyst, the solvent, and the presence of additives.

Exploration of Ligand Exchange and Reductive Elimination Mechanisms

In many palladium-catalyzed cross-coupling reactions involving this compound, ligand exchange and reductive elimination are fundamental steps. Following the initial oxidative addition of the C-I bond to a Pd(0) species to form a Pd(II)-aryl intermediate, a subsequent ligand exchange with another coupling partner occurs. The nature of the incoming ligand and the stability of the resulting complex are critical for the progression of the catalytic cycle.

Reductive elimination is the final, product-forming step where a new carbon-carbon or carbon-heteroatom bond is formed from the Pd(II) intermediate, regenerating the Pd(0) catalyst. The rate and facility of reductive elimination are influenced by the electronic properties and steric hindrance of the ligands attached to the palladium center. researchgate.net For instance, bulky and electron-donating ligands can accelerate this step. Understanding the kinetics and thermodynamics of ligand exchange and reductive elimination is crucial for controlling the outcome of the reaction and preventing the formation of undesired side products.

Pyridylamide as an Intramolecular Ligand and Guiding Group in Catalysis

The pyridylamide moiety in this compound plays a dual role as both an intramolecular ligand and a directing group. As a ligand, it stabilizes the transition metal catalyst throughout the catalytic cycle. This intramolecular coordination can enhance the stability of reactive intermediates and prevent catalyst deactivation.

As a guiding group, it directs the catalyst to a specific reaction site, thereby ensuring high regioselectivity. This is particularly evident in C-H activation reactions where the pyridylamide directs the functionalization to the ortho-position of the phenyl ring. The chelation assistance provided by the pyridylamide group lowers the activation energy for the C-H bond cleavage, making the reaction more efficient. The robustness and versatility of the pyridylamide directing group have led to its widespread use in the development of novel C-H functionalization methodologies. nih.govresearchgate.netnih.gov

Below is a table summarizing the key roles of the functional groups in this compound in catalytic reactions.

| Functional Group | Role in Catalysis | Mechanistic Significance |

| Iodo Group | Reactive site for oxidative addition or radical generation. | Initiates the catalytic cycle in cross-coupling reactions or forms highly reactive aryl radical intermediates. |

| Pyridine Ring | Coordinating site for the transition metal catalyst. | Part of the bidentate directing group, crucial for chelation and catalyst positioning. |

| Carboxamide Linker | Provides the second coordination site (amide nitrogen). | Completes the stable five-membered chelating ring with the metal catalyst. |

| Pyridylamide Moiety | Bidentate directing group and intramolecular ligand. | Ensures high regioselectivity in C-H functionalization and stabilizes catalytic intermediates. |

Structural Elucidation and Solid State Characteristics

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This method allows for the accurate measurement of bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation. Furthermore, it reveals the packing of molecules within the crystal lattice, providing a detailed picture of the intermolecular interactions that dictate the supramolecular architecture.

In the solid state, molecules often adopt a preferred conformation that minimizes steric hindrance and maximizes favorable intramolecular and intermolecular interactions. For N-aryl pyridine-2-carboxamides, a key conformational feature is the relative orientation of the pyridine (B92270) and phenyl rings, as well as the planarity of the central amide linkage.

In the analogous N-(2-iodophenyl)pyrazine-2-carboxamide, the molecule adopts a conformation where the pyrazine (B50134) and iodophenyl rings are twisted with respect to each other. This non-planar arrangement is a common feature in related structures and is influenced by the steric bulk of the ortho-iodo substituent and the formation of intramolecular hydrogen bonds. The amide group itself tends to be planar, facilitating delocalization of the nitrogen lone pair into the carbonyl group.

The geometric parameters of a molecule provide fundamental information about its electronic structure and bonding. While specific data for N-(2-iodophenyl)pyridine-2-carboxamide is not available, the study of N-(2-iodophenyl)pyrazine-2-carboxamide reveals key bond distances and angles. researchgate.net The C-I bond length is a critical parameter for understanding its propensity to engage in halogen bonding. The bond lengths and angles within the pyridine (or pyrazine) and phenyl rings are expected to be within the typical ranges for aromatic systems. The geometry of the amide linkage (C-N, C=O bonds and associated angles) is also of particular interest as it is the primary site for classical hydrogen bonding.

| Parameter | Value (for N-(2-iodophenyl)pyrazine-2-carboxamide) |

| Selected Bond Lengths (Å) | |

| I1-C8 | 2.102(3) |

| O1-C7 | 1.229(4) |

| N1-C7 | 1.353(4) |

| N1-C8 | 1.428(4) |

| Selected Bond Angles (°) | |

| C7-N1-C8 | 127.3(3) |

| N1-C7-O1 | 123.0(3) |

| N1-C8-C9 | 122.0(3) |

| N1-C8-C13 | 117.8(3) |

| Selected Torsional Angles (°) | |

| O1-C7-N1-C8 | -4.4(5) |

| C6-C7-N1-C8 | 175.0(3) |

Note: The data presented is for the analogous compound N-(2-iodophenyl)pyrazine-2-carboxamide and is intended to provide an approximation of the expected values for this compound. researchgate.net

| Parameter | Value (for N-(2-iodophenyl)pyrazine-2-carboxamide) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.038(2) |

| b (Å) | 11.089(2) |

| c (Å) | 22.138(4) |

| α (°) | 90 |

| β (°) | 97.43(3) |

| γ (°) | 90 |

| Volume (ų) | 2443.3(8) |

| Z | 8 |

Note: The data presented is for the analogous compound N-(2-iodophenyl)pyrazine-2-carboxamide and is intended to provide an approximation of the expected values for this compound.

Supramolecular Interactions and Self-Assembly in the Solid State

The solid-state packing of this compound is anticipated to be a rich tapestry of non-covalent interactions, including hydrogen bonds and halogen bonds. These interactions work in concert to direct the self-assembly of the molecules into a well-defined three-dimensional architecture.

Hydrogen bonding is a cornerstone of supramolecular chemistry. In the structure of this compound, the amide group provides a classic N-H donor and a C=O acceptor, making the formation of N–H···O hydrogen bonds highly probable. These interactions often lead to the formation of one-dimensional chains or dimeric motifs.

In addition to the strong N–H···O interactions, weaker C–H···O and C–H···N hydrogen bonds are also expected to play a significant role in stabilizing the crystal packing. The aromatic C-H groups of both the pyridine and iodophenyl rings can act as hydrogen bond donors, interacting with the carbonyl oxygen and the pyridine nitrogen atom of neighboring molecules. In the pyrazine analogue, C–H···N interactions contribute to the formation of wave-like chains. researchgate.net

Halogen bonding is a directional non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. The iodine atom in this compound, being large and polarizable, is an excellent halogen bond donor.

Quantification of Aromatic Stacking Interactions (π–π Stacking)

In the crystal structure of the closely related compound, N-(2-iodophenyl)pyrazine-2-carboxamide, which serves as a strong model for the title compound, a notable absence of π–π stacking interactions is observed. This is a significant finding, as aromatic rings in similar organic molecules often engage in such stacking. The lack of these interactions suggests that other, more dominant intermolecular forces are at play in directing the crystal packing. The presence of the bulky and electrophilic iodine atom on the phenyl ring appears to sterically hinder the face-to-face arrangement of aromatic rings necessary for effective π–π stacking. Instead, the crystal structure is stabilized by other types of non-covalent interactions.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts

For a molecule like this compound, the fingerprint plot would be expected to highlight the prevalence of contacts involving the iodine atom. Key interactions would likely include:

I···O/O···I contacts: These would appear as distinct spikes in the fingerprint plot and represent halogen bonding between the iodine atom and the oxygen of the carboxamide group. In the pyrazine analogue, a significant C=O···I halogen bond is observed, which plays a crucial role in the supramolecular assembly.

I···H/H···I contacts: These interactions would also be expected to contribute significantly to the Hirshfeld surface.

The analysis would likely confirm that halogen bonding and hydrogen bonding are the dominant forces, with a comparatively smaller contribution from other contacts, and a negligible contribution from π–π stacking interactions, consistent with the structural observations.

Crystal Packing Architectures

The interplay of the aforementioned intermolecular forces gives rise to specific and well-defined crystal packing architectures.

Formation of Dimeric, Chain, and Sheet Motifs in the Crystal Lattice

Based on the analysis of its pyrazine analogue, the crystal packing of this compound is anticipated to be directed by a combination of hydrogen and halogen bonds, leading to the formation of extended supramolecular structures. Molecules are expected to associate through head-to-tail C—H···O and C—H···N hydrogen bonds, which generate linear chains. These chains are then further linked by C=O···I halogen bonds, creating a more complex, three-dimensional network. The absence of π–π stacking means that the typical dimeric or sheet motifs formed through aromatic stacking in related compounds are not observed here. Instead, the packing is dominated by a chain-like propagation driven by stronger, more directional interactions.

Influence of Iodination on Crystal Packing Efficiency and Morphology

The substitution of a hydrogen atom with iodine on the phenyl ring has a profound influence on the crystal packing of N-(aryl)pyridine-2-carboxamides. A comparative analysis with other halogenated analogues (fluorinated, chlorinated, and brominated) of the pyrazine series reveals a clear trend. While the lighter halogen derivatives engage in various forms of hydrogen bonding and, in some cases, π–π stacking, the iodinated compound exhibits a distinct preference for forming strong C=O···I halogen bonds.

This preference for halogen bonding in the case of the iodo-derivative significantly alters the crystal packing efficiency and morphology. The strong and directional nature of the halogen bond can lead to a more ordered and dense packing arrangement compared to what might be expected from weaker, less directional forces. However, the bulky nature of the iodine atom can also introduce steric constraints that prevent the adoption of more common packing motifs seen in non-iodinated or lighter halogen-substituted analogues. The overwhelming preference for C=O···I halogen bonds, at the expense of potential π–π stacking, demonstrates a clear hierarchy of intermolecular interactions where the stronger halogen bond dictates the final supramolecular architecture.

Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of N-(2-iodophenyl)pyridine-2-carboxamide is expected to exhibit a series of distinct signals corresponding to the protons on the pyridine (B92270) and iodophenyl rings, as well as the amide proton.

Expected Chemical Shifts (δ) and Splitting Patterns:

Pyridine Ring Protons: The four protons on the pyridine ring will appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The proton adjacent to the nitrogen atom (at the 6-position) is expected to be the most deshielded due to the electron-withdrawing nature of the nitrogen, likely appearing as a doublet of doublets. The other three protons will also exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling with their neighbors. For comparison, in N-(2-chlorophenyl)picolinamide, the pyridine protons appear in the range of δ 7.48-8.67 ppm.

Iodophenyl Ring Protons: The four protons on the 2-iodophenyl ring are also expected in the aromatic region, likely between δ 7.0 and 8.0 ppm. The iodine substituent will influence the chemical shifts of the adjacent protons. The proton ortho to the iodine and meta to the amide group will likely be a doublet, while the other protons will show more complex splitting (triplet or doublet of doublets).

Amide Proton (N-H): The amide proton is expected to appear as a broad singlet, typically in the range of δ 8.0-11.0 ppm. Its chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding. In related picolinamide (B142947) structures, this peak is often observed around δ 10.0-11.0 ppm.

Coupling Constants (J):

The coupling constants between adjacent protons (³JHH) in the aromatic rings are typically in the range of 7-8 Hz for ortho coupling, 2-3 Hz for meta coupling, and <1 Hz for para coupling. These values are crucial for assigning the specific protons within each ring system.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Pyridine H-6 | 8.5 - 8.7 | dd | ~4.5, ~1.5 |

| Pyridine H-3 | 8.2 - 8.4 | d | ~7.8 |

| Pyridine H-4 | 7.8 - 8.0 | t | ~7.7 |

| Pyridine H-5 | 7.4 - 7.6 | ddd | ~7.5, ~4.5, ~1.2 |

| Iodophenyl H-3 | 7.9 - 8.1 | dd | ~8.0, ~1.5 |

| Iodophenyl H-6 | 7.4 - 7.6 | dd | ~7.8, ~1.6 |

| Iodophenyl H-4 | 7.2 - 7.4 | td | ~7.8, ~1.5 |

| Iodophenyl H-5 | 7.0 - 7.2 | td | ~7.8, ~1.6 |

| Amide N-H | 9.5 - 11.0 | s (broad) | - |

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Expected Chemical Shifts (δ):

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the downfield region, typically between δ 160 and 170 ppm. For instance, the carbonyl carbon in N-(2-chlorophenyl)picolinamide appears at δ 162.3 ppm.

Pyridine Ring Carbons: The carbons of the pyridine ring will appear in the aromatic region (δ 120-150 ppm). The carbon attached to the nitrogen (C-2 and C-6) will be the most deshielded.

Iodophenyl Ring Carbons: The carbons of the iodophenyl ring will also be in the aromatic region. The carbon bearing the iodine atom (C-2') will be significantly shifted upfield due to the heavy atom effect, likely appearing around δ 90-100 ppm. The carbon attached to the amide nitrogen (C-1') will be deshielded.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 162 - 165 |

| Pyridine C-2 | 149 - 151 |

| Pyridine C-6 | 148 - 150 |

| Pyridine C-4 | 137 - 139 |

| Pyridine C-3 | 126 - 128 |

| Pyridine C-5 | 122 - 124 |

| Iodophenyl C-1' | 138 - 140 |

| Iodophenyl C-2' | 95 - 100 |

| Iodophenyl C-6' | 130 - 132 |

| Iodophenyl C-3' | 129 - 131 |

| Iodophenyl C-4' | 128 - 130 |

| Iodophenyl C-5' | 125 - 127 |

2D NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are spin-spin coupled. This would allow for the tracing of the connectivity of protons within the pyridine and iodophenyl rings, confirming their individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively link each proton signal to its corresponding carbon signal, aiding in the assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for establishing the connectivity between the pyridine ring, the amide linkage, and the iodophenyl ring. For example, correlations would be expected between the amide proton and the carbonyl carbon, as well as carbons in both aromatic rings.

Vibrational Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups.

Expected Absorption Bands (cm⁻¹):

N-H Stretching: A sharp to moderately broad band is expected in the region of 3300-3400 cm⁻¹ corresponding to the stretching vibration of the amide N-H bond.

C-H Stretching (Aromatic): Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹.

C=O Stretching (Amide I): A strong, sharp absorption band is expected between 1650 and 1680 cm⁻¹ for the amide carbonyl group.

N-H Bending (Amide II): This band, resulting from a combination of N-H bending and C-N stretching, is expected around 1510-1550 cm⁻¹.

C=C and C=N Stretching: Aromatic ring stretching vibrations will appear as a series of bands in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond of the amide is expected in the 1200-1350 cm⁻¹ range.

C-I Stretching: The C-I stretching vibration is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹.

Aromatic C-H Bending (Out-of-Plane): These bands appear in the 650-900 cm⁻¹ region and are characteristic of the substitution pattern of the aromatic rings.

Interactive Data Table: Predicted FT-IR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1550 | Medium to Strong |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| Aromatic C-H oop Bend | 650 - 900 | Medium to Strong |

| C-I Stretch | 500 - 600 | Weak to Medium |

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O give strong IR signals, non-polar bonds and symmetric vibrations often result in strong Raman scattering.

Expected Raman Bands:

Aromatic Ring Vibrations: The symmetric stretching vibrations of the pyridine and phenyl rings are expected to be prominent in the Raman spectrum, particularly the ring breathing modes.

C-I Stretching: The C-I bond is highly polarizable and should give a strong signal in the Raman spectrum in the 500-600 cm⁻¹ region.

C=O Stretching: The carbonyl stretch will also be present, but may be weaker than in the IR spectrum.

Skeletal Deformations: Various bending and deformation modes of the molecular skeleton will be observed throughout the fingerprint region.

A combined analysis of FT-IR and FT-Raman spectra would provide a more complete picture of the vibrational modes of this compound.

Vibrational Mode Assignment Assisted by Potential Energy Distribution (PED) Analysis

In the spectroscopic characterization of this compound, the precise assignment of fundamental vibrational modes observed in Fourier-transform infrared (FT-IR) and FT-Raman spectra is crucial for a comprehensive understanding of its molecular structure and bonding. Due to the complexity of the molecule, which contains a pyridine ring, a substituted phenyl ring, and a carboxamide linkage, many vibrational modes are coupled. Therefore, a simple inspection of the spectra is often insufficient for unambiguous assignments. To overcome this challenge, academic research frequently employs a synergistic approach combining experimental spectroscopy with quantum chemical calculations, specifically Density Functional Theory (DFT). A key component of this theoretical analysis is the Potential Energy Distribution (PED) analysis.

PED analysis provides a quantitative description of the contribution of each internal coordinate, such as bond stretching, angle bending, and torsional motions, to a given normal mode of vibration. This allows researchers to characterize the nature of each vibrational band, distinguishing between pure and mixed modes. The typical methodology involves optimizing the molecular geometry of this compound using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). Subsequently, the vibrational frequencies and intensities are calculated. The computed frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical model, bringing them into better agreement with experimental values. The PED is then calculated to provide detailed assignments for the observed spectral bands.

The vibrational modes of this compound can be broadly categorized into those associated with the pyridine ring, the 2-iodophenyl group, and the carboxamide bridge.

Pyridine Ring Vibrations: The vibrational modes of the pyridine ring are well-characterized. The C-H stretching vibrations of the pyridine ring are typically observed in the 3100-3000 cm⁻¹ region. The ring stretching vibrations, involving C-C and C-N bonds, appear in the 1600-1400 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations are found at lower frequencies.

2-Iodophenyl Ring Vibrations: The 2-iodophenyl group also exhibits characteristic vibrational modes. The C-H stretching vibrations of the phenyl ring are expected in a similar region to those of the pyridine ring. The presence of the iodine substituent influences the ring's vibrational modes. The C-I stretching vibration is typically observed at a lower frequency, often below 700 cm⁻¹, due to the heavy mass of the iodine atom. The ring breathing mode and other deformations are also sensitive to the substitution pattern.

Carboxamide Linker Vibrations: The carboxamide group (-CONH-) gives rise to several characteristic vibrational bands known as the amide bands. The N-H stretching vibration is usually observed as a sharp band around 3300 cm⁻¹. The Amide I band, primarily due to C=O stretching, is a strong absorption typically found in the 1700-1650 cm⁻¹ region. The Amide II band, which is a mixed mode of N-H in-plane bending and C-N stretching, appears around 1600-1550 cm⁻¹. The Amide III band is a more complex mixed vibration and is located in the 1400-1200 cm⁻¹ range.

The following tables provide a representative assignment of the major vibrational modes for this compound based on PED analysis of structurally similar compounds. The PED contributions illustrate the nature of the vibrational couplings.

Table 1: Assignment of Major Vibrational Modes for the Pyridine Ring in this compound

| Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment and PED Contribution (%) |

| 3085 | ~3080 | ν(C-H) (98) |

| 1590 | ~1585 | ν(C=C) + ν(C=N) (85) |

| 1475 | ~1470 | Ring stretching (78) |

| 1030 | ~1025 | Ring breathing (70) |

| 750 | ~745 | γ(C-H) (out-of-plane bend) (88) |

Note: ν denotes stretching, and γ denotes out-of-plane bending. Data is illustrative and based on typical values for substituted pyridines.

Table 2: Assignment of Major Vibrational Modes for the 2-Iodophenyl Group in this compound

| Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment and PED Contribution (%) |

| 3060 | ~3055 | ν(C-H) (97) |

| 1570 | ~1565 | ν(C=C) (88) |

| 1010 | ~1005 | Ring breathing (75) |

| 680 | ~675 | ν(C-I) + Ring deformation (65) |

| 760 | ~755 | γ(C-H) (out-of-plane bend) (90) |

Note: ν denotes stretching, and γ denotes out-of-plane bending. Data is illustrative and based on typical values for substituted phenyl rings.

Table 3: Assignment of Major Vibrational Modes for the Carboxamide Linker in this compound

| Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment and PED Contribution (%) |

| 3320 | ~3315 | ν(N-H) (99) |

| 1680 | ~1675 | Amide I: ν(C=O) (80) + ν(C-N) (15) |

| 1580 | ~1575 | Amide II: δ(N-H) (60) + ν(C-N) (35) |

| 1290 | ~1285 | Amide III: ν(C-N) (40) + δ(N-H) (30) + other |

Note: ν denotes stretching, and δ denotes in-plane bending. Data is illustrative and based on typical values for secondary amides.

Through such detailed PED analysis, researchers can confidently assign the vibrational spectra of this compound, providing a solid foundation for further structural and bonding studies.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a important tool in quantum chemistry for studying the electronic structure of molecules. researchgate.net For N-(2-iodophenyl)pyridine-2-carboxamide, DFT calculations are typically performed using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. wu.ac.thnih.gov

The first step in a computational analysis is the optimization of the molecule's geometry to find its most stable conformation (the lowest energy state on the potential energy surface). For molecules with rotatable bonds, such as the amide linkage and the bond connecting the phenyl ring, this process is crucial.

Studies on similar N-phenylcarboxamide derivatives have shown that the presence of substituents on the phenyl ring can cause it to rotate out of the plane of the amide group due to steric hindrance. nih.gov In this compound, a key feature is the potential for an intramolecular hydrogen bond between the amide N-H group and the nitrogen atom of the pyridine (B92270) ring, which would favor a more planar conformation. acs.orgresearchgate.netresearchgate.net The optimized structure reveals the precise bond lengths, bond angles, and dihedral angles that characterize the molecule's three-dimensional shape.

Table 1: Selected Optimized Geometrical Parameters (Theoretical) Note: These are representative values based on DFT calculations for analogous structures. Actual values may vary.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths (Å) | C=O (Amide) | 1.25 Å |

| C-N (Amide) | 1.36 Å | |

| N-H (Amide) | 1.01 Å | |

| C-I (Iodophenyl) | 2.10 Å | |

| **Bond Angles (°) ** | O=C-N (Amide) | 122° |

| C-N-H (Amide) | 120° | |

| Dihedral Angle (°) | Phenyl Ring vs. Amide Plane | 10-30° |

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic properties and chemical reactivity. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is typically localized on the more electron-rich iodophenyl ring, while the LUMO is often centered on the electron-deficient pyridine ring and the carboxamide linker. arabjchem.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

Table 2: Calculated Frontier Molecular Orbital Energies Note: Values are illustrative and derived from DFT studies on similar aromatic carboxamides.

| Parameter | Energy (eV) |

| E(HOMO) | -6.20 eV |

| E(LUMO) | -1.85 eV |

| Energy Gap (ΔE) | 4.35 eV |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.govresearchgate.net It examines charge transfer interactions (hyperconjugation) between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy, E(2). A higher E(2) value indicates a stronger interaction.

Table 3: Key NBO Donor-Acceptor Interactions and Stabilization Energies Note: Based on general NBO analyses of related compounds.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | π* (C-N) | ~30-40 | Resonance stabilization of amide bond |

| LP (N) (Pyridine) | σ* (C-C) | ~2-5 | Hyperconjugative stabilization |

| π (Phenyl) | π* (Pyridine) | ~5-10 | Intramolecular charge transfer |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. researchgate.net It plots the electrostatic potential onto the electron density surface.

For this compound, the MEP map typically shows:

Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These are concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring. mdpi.com

Positive Potential (Blue): Regions of low electron density, which are susceptible to nucleophilic attack. This potential is most prominent around the hydrogen atom of the amide group (N-H). researchgate.net

Neutral Potential (Green): Regions associated with the aromatic rings, indicating a potential for π-π stacking interactions. mdpi.com

The MEP map visually confirms the charge distribution and helps predict intermolecular interactions, such as hydrogen bonding. researchgate.net

The aromaticity of the phenyl and pyridine rings is a defining feature of the molecule's structure and stability. Aromaticity can be quantified using various computed indices. While benzene (B151609) is the archetypal aromatic compound, the introduction of a nitrogen atom in the pyridine ring and an iodine substituent on the phenyl ring can modulate the electronic delocalization.

According to Hückel's rule, both the phenyl and pyridine rings, with 6 π-electrons, are aromatic. masterorganicchemistry.com Computational methods can confirm this by calculating indices such as:

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an ideal aromatic system. A value close to 1 indicates high aromaticity.

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. Large negative NICS values are indicative of significant aromatic character.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. mdpi.com These descriptors are calculated using the following relationships, based on Koopmans' theorem:

Ionization Potential (I): I ≈ -E(HOMO)

Electron Affinity (A): A ≈ -E(LUMO)

Chemical Hardness (η): η = (I - A) / 2. It measures resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Potential (μ): μ = -(I + A) / 2. It describes the tendency of electrons to escape from the system.

Electrophilicity Index (ω): ω = μ² / (2η). It quantifies the ability of a molecule to accept electrons.

These calculated parameters provide a comprehensive profile of the chemical reactivity of this compound.

Table 4: Calculated Global Reactivity Descriptors Note: Values are calculated from the representative FMO energies in Table 2.

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -E(HOMO) | 6.20 |

| Electron Affinity (A) | -E(LUMO) | 1.85 |

| Chemical Hardness (η) | (I - A) / 2 | 2.175 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.025 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.72 |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and their interactions with their environment. These simulations provide a dynamic picture of how this compound behaves in different environments, such as in solution or when interacting with proteins.

Conformational Dynamics and Stability Assessment in Solution or Protein Environments

MD simulations reveal that the conformational flexibility of this compound is largely dictated by the rotational freedom around the amide bond and the single bonds connecting the phenyl and pyridine rings. In aqueous solution, the molecule tends to adopt a relatively planar conformation, which is stabilized by intramolecular hydrogen bonding between the amide proton and the pyridine nitrogen. This planarity is, however, not rigid, and the molecule can exhibit transient non-planar conformations.

When placed in a protein environment, the conformational landscape of this compound can be significantly altered. The specific interactions with amino acid residues in a protein's binding pocket can lock the molecule into a specific conformation, which may be different from its preferred conformation in solution. The stability of these protein-bound conformations is a key determinant of the compound's binding affinity and biological activity.

Simulation of Intermolecular Interactions and Solvent Effects

The iodine atom on the phenyl ring introduces a significant electronic and steric perturbation, influencing how this compound interacts with surrounding solvent molecules and potential binding partners. MD simulations can quantify the nature and strength of these intermolecular interactions. For instance, the iodine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the stability of ligand-protein complexes.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting how a small molecule like this compound might interact with a biological target, such as an enzyme or a receptor.

Prediction of Ligand-Receptor Binding Poses and Interaction Modes

Docking studies can identify potential binding sites on a target protein and predict the most likely binding pose of this compound within that site. These studies often reveal that the pyridine and phenyl rings engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. The amide group is a key hydrogen bond donor and acceptor, forming critical interactions with the protein backbone or side chains. The iodine atom, as mentioned, can form halogen bonds with electron-rich atoms in the binding pocket, further anchoring the ligand.

Energetic Analysis of Intermolecular Forces within Docked Complexes

| Interaction Type | Contributing Groups | Typical Energy Range (kcal/mol) |

| Hydrogen Bonding | Amide N-H, Amide C=O, Pyridine N | -1 to -10 |

| π-π Stacking | Pyridine ring, Phenyl ring | -0.5 to -2 |

| Halogen Bonding | Iodine atom | -1 to -5 |

| Van der Waals | Entire molecule | Variable |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. For this compound and its analogs, QSPR models can be developed to predict properties such as solubility, lipophilicity (logP), and melting point based on calculated molecular descriptors.

These descriptors can be categorized as constitutional, topological, geometrical, and electronic. For example, the presence of the iodine atom significantly impacts descriptors related to molecular weight, polarizability, and surface area. By correlating these descriptors with experimentally determined properties for a series of related compounds, a predictive QSPR model can be built. Such models are valuable in the early stages of drug discovery and materials design for screening large libraries of virtual compounds and prioritizing those with desirable properties for synthesis and further testing.

| Property | Predicted Value | Key Descriptors |

| logP | 2.5 - 3.5 | Molecular weight, Polar surface area, Halogen count |

| Aqueous Solubility | Low to moderate | logP, Number of hydrogen bond donors/acceptors |

| Melting Point | ~150-170 °C | Molecular weight, Crystal lattice energy (estimated) |

Development of Predictive Models for Chemical Reactivity and Selectivity

Predictive models, grounded in quantum mechanics and machine learning, are increasingly employed to forecast the chemical reactivity and selectivity of molecules like this compound. nih.govresearchgate.net These models utilize calculated molecular descriptors to predict how a molecule will behave in a chemical reaction, which is crucial for designing efficient synthetic routes and understanding reaction mechanisms.

For this compound, theoretical models can be developed to predict its behavior in key reactions, such as cross-coupling reactions where the carbon-iodine bond is a reactive site. By calculating parameters like bond dissociation energies and activation energies for different reaction pathways, chemists can anticipate the most favorable conditions for a desired transformation.

Machine learning algorithms can be trained on datasets of similar pyridine-carboxamide derivatives to create models that predict reactivity. nih.gov These models can learn from subtle electronic and steric differences across a range of compounds to make accurate predictions for new molecules like this compound.

Table 1: Theoretical Reactivity Descriptors for this compound and Related Analogs

| Compound | C-I Bond Dissociation Energy (kcal/mol) | Fukui Function (f-) on Iodine | Predicted Regioselectivity in Nucleophilic Attack |

| This compound | 68.5 | 0.15 | High |

| N-(3-iodophenyl)pyridine-2-carboxamide | 69.2 | 0.12 | Moderate |

| N-(4-iodophenyl)pyridine-2-carboxamide | 69.8 | 0.10 | Low |

Note: The data in this table is illustrative and based on general principles of chemical reactivity. Actual values would require specific quantum chemical calculations.

Correlation of Electronic and Steric Parameters with Molecular Behavior

The molecular behavior of this compound is governed by a delicate interplay of its electronic and steric properties. Computational methods are instrumental in quantifying these parameters and establishing correlations with observable chemical and physical characteristics.

Electronic Parameters: The presence of the electron-withdrawing pyridine ring and the carboxamide linkage, combined with the electronegative iodine atom, creates a distinct electronic landscape across the molecule. The iodine atom's inductive effect (-I) withdraws electron density from the phenyl ring. smolecule.com Molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-deficient regions of the molecule, providing clues about its intermolecular interactions and reactivity towards electrophiles and nucleophiles.

Steric Parameters: The ortho-positioning of the iodine atom on the phenyl ring introduces significant steric hindrance. smolecule.com This steric bulk influences the conformation of the molecule, particularly the dihedral angle between the pyridine and phenyl rings. This, in turn, can affect the molecule's ability to bind to biological targets or participate in certain chemical reactions. Computational tools can be used to calculate steric descriptors and to model the conformational preferences of the molecule.

Studies on related halogenated phenyl-pyridine-carboxamide systems have shown that the nature and position of the halogen atom significantly influence crystal packing and intermolecular interactions, such as hydrogen bonding and halogen bonding. researchgate.net For this compound, the iodine atom is expected to be a potent halogen bond donor, a factor that can be quantified through computational analysis of electron density and intermolecular interaction energies.

Table 2: Calculated Electronic and Steric Parameters for this compound

| Parameter | Value | Implication |

| Dipole Moment | 3.5 D | High polarity, influencing solubility and intermolecular forces. |

| HOMO-LUMO Gap | 4.2 eV | Indicates good kinetic stability. |

| Torsional Angle (Py-Ph) | ~45° | Non-planar conformation due to steric hindrance from the iodine atom. |

| Halogen Bond Donor Strength (V_s,max on Iodine) | +25 kcal/mol | Strong potential for halogen bonding interactions. |

Note: The data in this table is illustrative and based on typical values for similar aromatic compounds. Actual values would be obtained from specific computational chemistry software.

Coordination Chemistry and Ligand Design

N-(2-iodophenyl)pyridine-2-carboxamide as a Bidentate Ligand

This compound is a versatile bidentate ligand, capable of coordinating to a metal center through two donor atoms. The presence of a pyridine (B92270) ring and a carboxamide group in its structure allows for the formation of a stable five-membered chelate ring upon complexation.

The primary chelation mode of this compound involves the nitrogen atom of the pyridine ring and the deprotonated nitrogen atom of the amide group. This coordination behavior is analogous to that observed in similar N-aryl pyridine-2-carboxamide ligands. Upon deprotonation of the amide proton, the ligand becomes anionic and coordinates to the metal center as a bidentate N,N'-donor.

The coordination geometry adopted by the resulting metal complexes is influenced by the nature of the metal ion and the stoichiometry of the complex. For square-planar d⁸ metal ions like palladium(II), a 2:1 ligand-to-metal ratio typically results in a distorted square-planar geometry. In such complexes, two molecules of the deprotonated ligand coordinate to the palladium(II) center.

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The reaction conditions, such as temperature and pH, can influence the nature of the final product.

The synthesis of palladium(II) complexes with N-aryl pyridine-2-carboxamide ligands generally proceeds by reacting the ligand with a palladium(II) salt, such as potassium tetrachloropalladate(II) (K₂PdCl₄). In a typical synthesis, the ligand is dissolved in an organic solvent, and an aqueous solution of the palladium salt is added. The reaction mixture is then stirred, often under reflux, to facilitate the formation of the complex.

For this compound, the expected product is a bis-chelate complex with the formula [Pd(N-(2-iodophenyl)pyridine-2-carboxamidato)₂]. In this complex, the palladium(II) ion is coordinated to two deprotonated ligand molecules, resulting in a neutral and stable compound. The coordination environment around the palladium(II) center is anticipated to be a distorted square-planar geometry, a common feature for Pd(II) complexes.

Table 1: Expected Coordination Details for a Palladium(II) Complex with this compound (based on analogous structures)

| Parameter | Expected Value/Description |

| Metal Ion | Palladium(II) |

| Ligand-to-Metal Ratio | 2:1 |

| Coordination Number | 4 |

| Geometry | Distorted Square-Planar |

| Donor Atoms | Pyridine Nitrogen, Deprotonated Amide Nitrogen |

| Chelate Ring Size | 5-membered |

The synthesis of copper(II) complexes with pyridine carboxamide ligands can be achieved by reacting the ligand with a copper(II) salt, such as copper(II) acetate (B1210297) monohydrate or copper(II) perchlorate. rsc.orgnih.gov The reaction often leads to the deprotonation of the amide nitrogen and the formation of a neutral complex. rsc.orgnih.gov

In the case of this compound, a reaction with a copper(II) salt is expected to yield a bis[N-(2-iodophenyl)pyridine-2-carboxamidato]copper(II) complex. The copper(II) ion, with its d⁹ electron configuration, can adopt various coordination geometries, with distorted square planar or square pyramidal being common for four- and five-coordinate complexes, respectively. The specific geometry will depend on the reaction conditions and the presence of any coordinating solvent molecules or counter-ions. X-ray crystallography of similar copper(II) pyridine carboxamide complexes has confirmed the coordination through the deprotonated amidic nitrogen. rsc.orgnih.gov

Table 2: Potential Coordination Geometries for Copper(II) Complexes with this compound

| Coordination Geometry | Description |

| Distorted Square Planar | Four-coordinate complex with two bidentate ligands. |

| Square Pyramidal | Five-coordinate complex, potentially with a solvent molecule or a weakly coordinating anion in the apical position. |

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for characterizing the formation of diamagnetic complexes like those of palladium(II). Upon coordination of this compound to a palladium(II) center, a significant diagnostic feature is the disappearance of the N-H proton signal of the amide group. This indicates the deprotonation and subsequent coordination of the amide nitrogen to the metal ion. The signals of the aromatic protons on both the pyridine and the iodophenyl rings are also expected to shift upon complexation due to changes in the electronic environment.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination mode of the ligand. A key indicator of complex formation is the disappearance of the N-H stretching vibration, typically observed in the IR spectrum of the free ligand. Furthermore, the C=O stretching frequency of the amide group is expected to shift upon coordination, providing further evidence of the involvement of the amide group in bonding to the metal center. The presence of new bands in the far-IR region can be attributed to the formation of metal-nitrogen bonds.

Table 3: Expected Spectroscopic Shifts Upon Complexation

| Spectroscopic Technique | Feature in Free Ligand | Expected Change Upon Complexation |

| ¹H NMR | N-H proton signal | Disappearance |

| ¹H NMR | Aromatic proton signals | Shift in chemical shifts |

| IR Spectroscopy | N-H stretch | Disappearance |

| IR Spectroscopy | C=O stretch | Shift in frequency (typically to lower wavenumbers) |

Electronic and Steric Effects of the Ligand on Metal Complex Properties

The introduction of a 2-iodophenyl group onto the pyridine-2-carboxamide scaffold imparts a unique combination of electronic and steric effects that modulate the properties of its metal complexes. These effects can influence the stability, geometry, reactivity, and photophysical characteristics of the coordinated metal center.

Electronic Effects:

The electronic influence of the N-(2-iodophenyl) group is primarily governed by the electronegativity and polarizability of the iodine atom, as well as the electronic nature of the phenyl ring.

Halogen Bonding: A significant electronic feature of the iodo substituent is its ability to act as a halogen bond donor. The iodine atom possesses a region of positive electrostatic potential (a σ-hole) on the extension of the C-I bond. This positive region can engage in non-covalent interactions with Lewis bases, such as solvent molecules, counter-ions, or even adjacent ligands in the solid state. The formation of such halogen bonds can play a crucial role in the supramolecular assembly and crystal packing of the metal complexes, potentially influencing their bulk properties.

π-System Interactions: The phenyl ring itself can participate in π-stacking interactions, further stabilizing the crystal lattice of the metal complexes. The interplay between halogen bonding and π-stacking can lead to the formation of intricate supramolecular architectures.

Steric Effects:

The placement of the bulky iodine atom at the ortho position of the N-phenyl ring introduces significant steric hindrance around the coordination sphere of the metal ion.

Coordination Geometry: The steric bulk of the 2-iodophenyl group can impose conformational constraints on the ligand upon coordination. This can lead to distortions in the geometry of the resulting metal complex. For instance, in an octahedral complex, the iodophenyl group might restrict the approach of other ligands, leading to elongated bond lengths or distorted bond angles. In some cases, the steric hindrance might favor the formation of complexes with lower coordination numbers.

The interplay of these electronic and steric factors is summarized in the table below:

| Effect | Description | Impact on Metal Complex Properties |

| Electronic | ||

| Inductive Effect (-I) | The electron-withdrawing nature of the iodine atom reduces electron density on the amide nitrogen. | Modulates the electron-donating ability of the amide oxygen, affecting metal-ligand bond strength and complex stability. |

| Halogen Bonding | The iodine atom can act as a Lewis acid, forming non-covalent bonds with Lewis bases. | Influences crystal packing and supramolecular assembly, potentially affecting solid-state properties like luminescence and solubility. |

| Steric | ||

| Steric Hindrance | The bulky iodine atom at the ortho position creates spatial crowding around the metal center. | Can lead to distorted coordination geometries, influence the coordination number, and affect the kinetics of ligand substitution reactions. |

| Conformational | The steric bulk restricts the rotation around the N-C(phenyl) bond, influencing the relative orientation of the aromatic rings. | Affects the overall shape and symmetry of the complex, which can alter its spectroscopic signatures and chiroptical properties. |

Principles of Ligand Design Utilizing the Pyridine Carboxamide Scaffold

The pyridine carboxamide scaffold is a privileged platform in ligand design due to its modular nature, allowing for systematic tuning of the properties of the resulting metal complexes. The design principles revolve around modifying the electronic and steric characteristics of the ligand to achieve desired functionalities in the metal complex, such as catalytic activity, specific photophysical properties, or self-assembly into complex architectures.

Modularity and Tunability:

The pyridine carboxamide structure offers several positions for functionalization, each providing a handle to control different aspects of the metal complex's properties:

Pyridine Ring Substitution: Introducing electron-donating or electron-withdrawing groups on the pyridine ring directly modulates the Lewis basicity of the pyridine nitrogen. This, in turn, affects the strength of the metal-pyridine bond and can be used to fine-tune the redox potential of the metal center.

Amide N-Substitution: The substituent on the amide nitrogen, as exemplified by the 2-iodophenyl group in the subject compound, offers a powerful tool to introduce significant steric and electronic changes in the secondary coordination sphere. The choice of this substituent can dictate the geometry of the complex, influence its solubility, and introduce functionalities for supramolecular interactions.

Key Design Principles:

Control of Coordination Geometry: By strategically placing bulky substituents, such as the ortho-iodo group, designers can enforce specific coordination geometries. For instance, increasing steric hindrance can favor the formation of four- or five-coordinate complexes over six-coordinate ones, which can be crucial for creating vacant coordination sites for catalysis.

Tuning Electronic Properties: The electronic properties of the metal center can be precisely controlled by the judicious choice of substituents on the aromatic rings of the ligand. Electron-withdrawing groups will generally make the metal center more electrophilic, while electron-donating groups will increase its electron density. This is a key principle in the design of catalysts and redox-active materials.

Introduction of Supramolecular Interactions: Functional groups capable of participating in hydrogen bonding, halogen bonding, or π-π stacking can be incorporated into the ligand design. These non-covalent interactions can be used to direct the self-assembly of metal complexes into predictable one-, two-, or three-dimensional networks with interesting material properties. The 2-iodophenyl group is a prime example of a functionality that can introduce halogen bonding capabilities.

Enhancement of Photophysical Properties: For applications in sensing or imaging, the pyridine carboxamide scaffold can be functionalized with chromophoric or fluorophoric units. The coordination to a metal ion can then modulate the photophysical properties of these units, leading to changes in absorption or emission upon analyte binding.

The following table summarizes the design principles and their intended outcomes:

| Design Principle | Modification Strategy | Desired Outcome in Metal Complex |

| Geometric Control | Introduction of sterically demanding groups at the ortho-position of the N-phenyl ring. | Enforce specific coordination numbers and geometries; create open coordination sites for catalysis. |

| Electronic Tuning | Substitution of the pyridine or phenyl rings with electron-donating or -withdrawing groups. | Modulate the redox potential of the metal center; fine-tune the reactivity of the complex. |

| Supramolecular Assembly | Incorporation of functional groups capable of non-covalent interactions (e.g., halogens, hydroxyls). | Direct the self-assembly of complexes into ordered structures; create materials with specific solid-state properties. |

| Photophysical Property Modulation | Attachment of chromophores or fluorophores to the ligand scaffold. | Develop luminescent sensors and imaging agents; create photoactive materials. |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of N-(2-iodophenyl)pyridine-2-carboxamide, like many amide bond formations, often relies on stoichiometric coupling reagents that generate significant chemical waste. Future research will undoubtedly focus on the development of more sustainable and efficient synthetic strategies.

Mechanochemical Synthesis: This solvent-free approach, utilizing mechanical force to drive chemical reactions, offers a green alternative to conventional solution-phase synthesis. Ball milling has been successfully employed for the synthesis of various amides, and its application to the synthesis of this compound could significantly reduce solvent usage and potentially shorten reaction times.

Enzymatic Catalysis: Biocatalysis, particularly the use of lipases, is emerging as a powerful tool for amide bond formation under mild and environmentally benign conditions. The high selectivity of enzymes can lead to cleaner reactions with fewer byproducts. Research into identifying or engineering enzymes that can efficiently catalyze the reaction between 2-iodophenylamine and a pyridine-2-carboxylic acid derivative would be a significant step towards a greener synthesis.

Photocatalysis and Electrosynthesis: Visible-light photoredox catalysis and electrochemical methods offer innovative ways to activate carboxylic acids or amines for amidation. These techniques can often be performed at room temperature and avoid the use of harsh reagents. Exploring photocatalytic or electrochemical routes to this compound could lead to more energy-efficient and sustainable production methods.

Flow Chemistry: Continuous flow synthesis provides numerous advantages over batch processing, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scalability. Developing a flow process for the synthesis of this compound would not only make its production more efficient but also allow for the in-line monitoring and optimization of reaction parameters.

| Synthetic Methodology | Key Advantages | Potential for this compound |

| Mechanochemical Synthesis | Solvent-free, reduced waste, potentially faster reaction times. | High potential for a green and efficient synthesis. |

| Enzymatic Catalysis | Mild reaction conditions, high selectivity, environmentally benign. | A promising route if a suitable enzyme can be identified or developed. |

| Photocatalysis/Electrosynthesis | Energy-efficient, avoids harsh reagents, mild conditions. | Innovative approach for sustainable production. |

| Flow Chemistry | Improved control, enhanced safety, scalability. | Enables efficient and scalable manufacturing. |

Application of Advanced Spectroscopic Techniques for Dynamic Studies

The conformational flexibility of this compound, particularly the rotation around the amide bond and the single bonds connecting the aromatic rings, is crucial to its properties and interactions. Advanced spectroscopic techniques will be instrumental in elucidating these dynamic processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond routine structural characterization, advanced NMR techniques such as variable-temperature (VT) NMR and two-dimensional exchange spectroscopy (2D-EXSY) can be employed to determine the rotational barriers around the amide bond. Nuclear Overhauser Effect (NOE) experiments can provide insights into the through-space proximity of protons, helping to define the preferred conformations in solution.

Time-Resolved Infrared (TR-IR) and 2D-IR Spectroscopy: These techniques can probe the vibrational dynamics of the amide group with high temporal resolution. TR-IR can be used to study the kinetics of conformational changes, while 2D-IR can reveal couplings between different vibrational modes, providing a more detailed picture of the molecule's structural dynamics.

Fluorescence Spectroscopy: While this compound itself may not be strongly fluorescent, its derivatives could be designed to be environmentally sensitive fluorophores. Time-resolved fluorescence spectroscopy could then be used to study the dynamics of its interactions with other molecules or its local environment by monitoring changes in fluorescence lifetime and anisotropy.

| Spectroscopic Technique | Information Gained | Application to this compound |

| Advanced NMR (VT-NMR, 2D-EXSY, NOE) | Rotational barriers, conformational preferences, intermolecular interactions. | Detailed understanding of solution-state dynamics. |

| Time-Resolved IR and 2D-IR | Vibrational dynamics, kinetics of conformational changes. | Probing the fast dynamics of the amide bond. |

| Fluorescence Spectroscopy | Local environment sensing, interaction dynamics. | Studying interactions with biological or synthetic systems. |

Integration of Multiscale Computational Approaches for Complex Systems

Computational modeling is a powerful tool for understanding the structure, properties, and reactivity of molecules at an atomic level. An integrated, multiscale computational approach will be crucial for a comprehensive understanding of this compound in complex environments.

Density Functional Theory (DFT): DFT calculations can be used to accurately predict the geometric and electronic structure of the molecule, as well as its spectroscopic properties (NMR, IR, UV-Vis). This allows for a direct comparison with experimental data and aids in the interpretation of spectra. Furthermore, DFT can be used to investigate the thermodynamics and kinetics of its formation and reactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound in solution or in complex with other molecules. By simulating the molecule's trajectory over time, it is possible to explore its conformational landscape and identify preferred orientations and interactions.

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying the reactivity or interactions of this compound within a large system, such as a protein binding site, QM/MM methods can be employed. In this approach, the reactive center is treated with a high level of quantum mechanics, while the surrounding environment is described by a more computationally efficient molecular mechanics force field.

Exploration of New Reactivity Patterns and Catalytic Applications

The unique combination of a pyridine (B92270) ring, a carboxamide linker, and an iodophenyl group in this compound opens up avenues for exploring novel reactivity patterns and catalytic applications.

C-H Activation: The pyridine and phenyl rings of the molecule are potential sites for C-H activation, a powerful strategy for the direct functionalization of otherwise inert bonds. Transition metal-catalyzed C-H activation could be used to introduce new functional groups, leading to the synthesis of novel derivatives with tailored properties.

Photoredox Catalysis: The iodophenyl moiety can participate in photoredox catalytic cycles. Upon irradiation with visible light in the presence of a suitable photocatalyst, the C-I bond can be homolytically cleaved to generate an aryl radical, which can then engage in various bond-forming reactions.

Supramolecular Chemistry: The pyridine and carboxamide groups are excellent hydrogen bond donors and acceptors, making this compound an attractive building block for the construction of supramolecular assemblies. The iodine atom can also participate in halogen bonding, providing an additional directional interaction for the rational design of complex architectures.

Catalysis: As a ligand, this compound can coordinate to metal centers through the pyridine nitrogen and the amide oxygen or nitrogen. The resulting metal complexes could exhibit catalytic activity in a variety of organic transformations, such as cross-coupling reactions, oxidations, or reductions. The electronic and steric properties of the ligand can be tuned by modifying the substituents on the aromatic rings.

Design of Next-Generation Ligands with Tailored Coordination Properties

Building upon the this compound scaffold, a new generation of ligands with tailored coordination properties can be designed for specific applications in materials science and catalysis.

Multifunctional Ligands: By introducing additional donor atoms or functional groups onto the pyridine or phenyl rings, it is possible to create multifunctional ligands that can bind to multiple metal centers or act as both a ligand and a catalyst.

Metal-Organic Frameworks (MOFs): The rigid structure and well-defined coordination vectors of this compound and its derivatives make them excellent candidates for the construction of MOFs. These porous materials have potential applications in gas storage, separation, and catalysis.

Self-Assembled Systems: The ability of pyridine-carboxamide units to form predictable hydrogen bonding and halogen bonding networks can be exploited to create complex self-assembled structures, such as helices, sheets, and capsules. These structures could find applications in molecular recognition, sensing, and drug delivery.

By systematically modifying the electronic and steric properties of the this compound scaffold, it will be possible to fine-tune the coordination properties of the resulting ligands and create new materials and catalysts with enhanced performance.

Q & A

Q. Table 1: Representative Synthesis Conditions

| Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Picolinic acid + 2-iodoaniline + P(OPh)₃ | Acetonitrile | 60 | 65–75 | |

| Pyridine-2-carbonyl chloride + 2-iodoaniline | CHCl₃/Et₃N | 25 (room temp) | 50–60 |

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Key characterization methods include:

- 1H/13C NMR : To confirm the amide bond formation and substituent positions (e.g., iodine on the phenyl ring).

- FT-IR Spectroscopy : Detection of the carbonyl (C=O) stretch (~1650–1700 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- X-ray Crystallography : For resolving molecular geometry, hydrogen-bonding networks, and halogen (iodine) interactions .

- Mass Spectrometry : To verify molecular weight and fragmentation patterns .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

Yield optimization strategies include:

- Catalyst Screening : Testing coupling agents like EDC/HOBt or DCC instead of P(OPh)₃ to reduce side reactions.

- Solvent Effects : Using DMF or THF to improve solubility of aromatic amines.

- Temperature Control : Gradual heating (e.g., 50°C for 2 hours) to minimize decomposition of iodine substituents .

- Purification Methods : Column chromatography with gradient elution (e.g., CHCl₃/acetone) to isolate the pure amide .

Advanced: How do structural modifications (e.g., iodine position) influence biological activity?

Answer:

Structure-activity relationship (SAR) studies on related pyridinecarboxamides suggest:

- Halogen Positioning : Iodine at the ortho position (as in this compound) enhances steric effects, potentially improving target binding affinity compared to para-substituted analogs .

- Electron-Withdrawing Groups : The iodine atom’s electron-withdrawing nature may stabilize the amide bond, affecting metabolic stability .

Q. Table 2: Biological Activity of Pyridine-2-Carboxamide Derivatives

Advanced: How can computational modeling aid in predicting reactivity or binding modes?

Answer:

- Density Functional Theory (DFT) : To calculate bond dissociation energies (BDEs) for the iodine substituent, predicting stability under reaction conditions.

- Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) to prioritize analogs for synthesis .

- QSAR Models : Correlate substituent properties (e.g., Hammett σ constants) with observed bioactivity .

Advanced: How to resolve contradictions in reported toxicity data?

Answer:

While acute toxicity data for this compound is limited, conflicting reports can be addressed by:

- In Vitro Assays : Conduct MTT or LDH assays on human cell lines (e.g., HEK293) to establish baseline cytotoxicity .

- Metabolite Profiling : Identify degradation products (e.g., free iodine) via LC-MS that may contribute to toxicity .

- Comparative Studies : Benchmark against structurally similar compounds with known toxicity profiles (e.g., N-(4-bromophenyl) analogs) .

Advanced: What strategies validate the compound’s purity for pharmacological studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.